1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine

pKa amine basicity protonation state

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine (CAS 1337269-44-9) is a chiral α-methylbenzylamine derivative featuring both a chloro and a trifluoromethyl substituent at the 3- and 5-positions of the phenyl ring. This substitution pattern confers a distinct combination of electron-withdrawing effects, lipophilicity (LogP ~2.8), and moderately reduced amine basicity (predicted pKa 8.41) relative to mono-substituted or unsubstituted phenethylamine analogs.

Molecular Formula C9H9ClF3N
Molecular Weight 223.62 g/mol
Cat. No. B8010782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine
Molecular FormulaC9H9ClF3N
Molecular Weight223.62 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N
InChIInChI=1S/C9H9ClF3N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3
InChIKeyCAXPJHJRFCAJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine (CAS 1337269-44-9): Procurement-grade Physicochemical and Synthetic Utility Overview


1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine (CAS 1337269-44-9) is a chiral α-methylbenzylamine derivative featuring both a chloro and a trifluoromethyl substituent at the 3- and 5-positions of the phenyl ring. This substitution pattern confers a distinct combination of electron-withdrawing effects, lipophilicity (LogP ~2.8), and moderately reduced amine basicity (predicted pKa 8.41) relative to mono-substituted or unsubstituted phenethylamine analogs . The compound is commercially supplied as a racemic mixture or enantiopure forms at purities of 95% or 98% (HPLC, NMR-verified) and is utilized as a key building block for pharmaceutical and agrochemical active ingredient synthesis, most notably the isoxazoline parasiticide afoxolaner [1].

Why 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine Cannot Be Replaced by Generic Phenethylamine Analogs


The simultaneous presence of 3-chloro and 5-trifluoromethyl groups on the phenyl ring creates a unique electronic and steric environment that is not replicated by analogs bearing only one of the two substituents or by isomers with different substitution patterns. As shown in the quantitative evidence below, simple replacement with 1-(3-(trifluoromethyl)phenyl)ethanamine or 1-(3-chlorophenyl)ethanamine alters amine basicity by ~0.3 pH units and reduces lipophilicity by nearly 0.8 LogP units , which can shift protonation equilibria at physiological pH and compromise membrane permeability in downstream drug candidates. Furthermore, the 3-chloro-5-trifluoromethyl substitution pattern is specifically recognized in the synthetic route to afoxolaner (NexGard®), whereas mono-substituted analogs do not map onto this validated intermediate pathway [1]. Class-level metabolic stability data from a large Pfizer microsomal clearance study indicate that simultaneously halogenated and trifluoromethylated phenyl derivatives can exhibit dramatically altered—often reduced—clearance compared to mono-substituted or unsubstituted counterparts, underscoring that in-class compounds are not pharmacokinetically interchangeable [2].

Quantitative Differentiation Evidence: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine vs. Closest Analogs


Evidence Item 1: Reduced Basicity (pKa Shift) Relative to Mono-Substituted Analogs

The amine pKa of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanamine is 8.41 ± 0.10 (predicted), which is 0.31–0.32 units lower than that of 1-(3-(trifluoromethyl)phenyl)ethanamine (pKa 8.72 ± 0.10) and 1-(3-chlorophenyl)ethanamine (pKa 8.73 ± 0.10) [1]. An even larger difference (2.26 units) is observed compared to 2,2,2-trifluoro-1-phenylethanamine (pKa 6.15 ± 0.10), where the trifluoromethyl group is on the side chain rather than the aromatic ring . At physiological pH 7.4, the target compound exists in a less protonated equilibrium than its mono-substituted comparators, which directly influences its solubility, permeability, and receptor-binding competence.

pKa amine basicity protonation state

Evidence Item 2: Elevated Lipophilicity (LogP) vs. Mono-Substituted and Unsubstituted Analogs

The computed LogP of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanamine is 2.80, which is 0.79 units higher than that of its mono-CF3 analog 1-(3-(trifluoromethyl)phenyl)ethanamine (LogP 2.01) and 0.77 units higher than the mono-chloro analog 1-(3-chlorophenyl)ethanamine (LogP 2.03) . This enhanced lipophilicity arises from the additive contributions of the chlorine and trifluoromethyl groups. In a drug-design context, a ΔLogP of ~0.8 can correspond to a roughly 6-fold increase in octanol-water partition coefficient, significantly shifting the balance between aqueous solubility and membrane permeability [1].

LogP lipophilicity membrane permeability

Evidence Item 3: Higher Liquid Density vs. Mono-Substituted Phenethylamines

The predicted density of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanamine is 1.299 ± 0.06 g/cm³, compared to 1.180 ± 0.06 g/cm³ for the mono-CF3 analog and 1.122 ± 0.06 g/cm³ for the mono-chloro analog [1]. The boiling point is also elevated (203.5 ± 35.0 °C predicted) relative to the mono-CF3 analog (184.1 °C) [2]. These differences reflect the increased molecular weight (223.62 Da vs. 189.18 Da and 155.62 Da, respectively) and altered intermolecular forces conferred by the dual substitution pattern.

density boiling point physical property

Evidence Item 4: Documented Synthetic Role as a Validated Intermediate for Afoxolaner (NexGard®)

Chinese patent CN115784858A specifically discloses the preparation of 1-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-trifluoroacetone as a key intermediate for the commercial parasiticide afoxolaner (NexGard®), and the synthesis route proceeds through 3-chloro-5-(trifluoromethyl)benzene derivatives that include the ethanamine scaffold as a precursor or structural component [1][2]. Analogs lacking the 3-chloro-5-trifluoromethyl substitution pattern (e.g., 1-(3-(trifluoromethyl)phenyl)ethanamine or 1-(3-chlorophenyl)ethanamine) are not referenced in the patent literature for this blockbuster veterinary drug, indicating that the specific substitution pattern is essential for downstream chemical transformations in the validated synthetic route.

afoxolaner isoxazoline veterinary parasiticide intermediate

Evidence Item 5: Class-Level Metabolic Stability Advantage for Dual Chloro/Trifluoromethyl Substituted Phenyl Derivatives

A large-scale systematic analysis of >220,000 compounds from Pfizer's human liver microsomal clearance database (Sun et al., 2011) demonstrated that aromatic substitution with both halogen (Cl, F) and trifluoromethyl groups can significantly alter metabolic clearance compared to mono-substituted or unsubstituted phenyl derivatives [1]. While the study's pairwise analysis spanned broad chemical space rather than individual compounds, the class-level finding—that dual electron-withdrawing substituents often reduce oxidative metabolism at the substituted ring—provides a mechanistic rationale for why 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanamine is expected to exhibit enhanced metabolic stability compared to mono-substituted analogs such as 1-(3-(trifluoromethyl)phenyl)ethanamine (single CF3) or 1-(3-chlorophenyl)ethanamine (single Cl). This inference is consistent with the broader medicinal chemistry principle that blocking aromatic sites of CYP-mediated oxidation through halogenation and trifluoromethylation improves metabolic half-life [2].

microsomal clearance metabolic stability CYP450

Recommended Procurement Scenarios for 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine Based on Quantitative Differentiation Evidence


Scenario 1: Synthesis of Afoxolaner and Related Isoxazoline Parasiticides

For laboratories or CDMOs engaged in the synthesis of afoxolaner (NexGard®) or structurally related isoxazoline ectoparasiticides, 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanamine is the appropriate starting material because its 3-chloro-5-trifluoromethyl substitution pattern is specifically required in the patent-disclosed intermediate pathway (CN115784858A) [1]. Mono-substituted analogs (e.g., 1-(3-(trifluoromethyl)phenyl)ethanamine) cannot be used as drop-in replacements because the missing chlorine atom alters the reactivity of the aryl ring in subsequent Friedel-Crafts acylation steps, leading to different regioisomeric products and failing to converge on the required afoxolaner core structure.

Scenario 2: Design of CNS-Penetrant Drug Candidates Requiring Optimized Lipophilicity

When designing CNS-targeted small molecules where passive blood-brain barrier permeability is a prerequisite, the elevated LogP (2.80) of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanamine provides a measurable advantage over less lipophilic analogs such as 1-(3-(trifluoromethyl)phenyl)ethanamine (LogP 2.01) . A ΔLogP of ~0.8 can increase the predicted brain-plasma partition coefficient by an estimated 2- to 3-fold under the assumption of a linear free-energy relationship, making the target compound a more suitable amine building block for CNS-drug discovery libraries.

Scenario 3: Medicinal Chemistry Campaigns Targeting Enzymes with pH-Sensitive Binding Pockets

In structure-based drug design programs where the protonation state of the ligand amine is critical for salt-bridge formation with catalytic aspartate or glutamate residues, the reduced pKa of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanamine (8.41) versus mono-substituted analogs (pKa ~8.72–8.73) results in a measurably lower fraction of protonated amine at physiological pH . At pH 7.4, the Henderson-Hasselbalch equation predicts approximately 91% protonation for the target compound versus 95% for the mono-substituted comparators—a 4-percentage-point shift that can translate to meaningful differences in binding affinity and selectivity in finely tuned enzyme active sites.

Scenario 4: Quality Control and Incoming Material Identity Verification

The target compound's distinctive density (1.299 g/cm³) and boiling point (203.5 °C) are sufficiently differentiated from common analogs (density 1.122–1.180 g/cm³, BP 184–216 °C) to serve as confirmatory identity checks in a multi-analytical QC protocol . When combined with vendor-supplied NMR, HPLC, and GC certificates of analysis (95% or 98% purity as offered by Bidepharm and other suppliers), these orthogonal physical measurements reduce the risk of accepting a mislabeled or closely related analog, which is a recognized failure mode in research chemical supply chains.

Quote Request

Request a Quote for 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.